Pratol

概要

説明

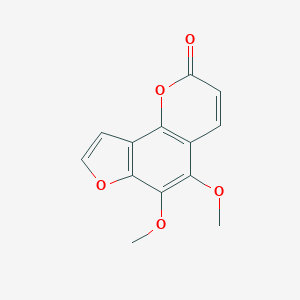

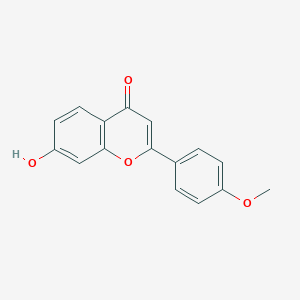

プラトルは、フラボン骨格の7位にヒドロキシル基、4位にメトキシ基を持つ独特の構造で特徴付けられます 。メラニン生成や抗炎症作用など、潜在的な生物活性を持つことから注目を集めています。

2. 製法

合成経路と反応条件: プラトルは、さまざまな化学経路で合成できます。一般的な方法の1つは、炭酸カリウムなどの塩基存在下で、メチルヨウ化物を使用して7-ヒドロキシフラボンをメチル化することです。 反応は通常、アセトンなどの溶媒中で還流条件下で行われます .

工業的生産方法: プラトルの工業生産は、しばしばシロツメクサなどの天然資源からの抽出によって行われます。 抽出プロセスには、溶媒抽出とそれに続くカラムクロマトグラフィーなどの精製工程が含まれ、高純度のプラトルが分離されます .

科学的研究の応用

プラトルは、科学研究において幅広い用途があります。

化学: フラボノイドの化学と反応性を研究するためのモデル化合物として使用されます。

生物学: メラニン生成における役割が調査されており、メラノーマ細胞におけるメラニン産生を促進することが示されています.

医学: 抗炎症作用が研究されており、特にマクロファージ細胞における一酸化窒素とプロスタグランジンE2の産生を抑制することが示されています.

作用機序

プラトルは、さまざまな分子経路を通じてその効果を発揮します。

メラニン生成: プラトルは、チロシナーゼおよび関連タンパク質の活性を高めることにより、メラニン産生を促進します。

抗炎症作用: プラトルは、核因子κB(NF-κB)経路を阻害し、誘導型一酸化窒素合成酵素(iNOS)やシクロオキシゲナーゼ-2(COX-2)などの炎症性サイトカインや酵素の発現を抑制します.

生化学分析

Biochemical Properties

Pratol interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Cellular Effects

This compound significantly reduces NO and prostaglandin PGE2 production in LPS-stimulated RAW 264.7 cells . It also reduces proinflammatory cytokines , indicating its potential role in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its inhibition of NF-κB suggests that it may bind to this protein complex and prevent it from transcribing DNA .

Temporal Effects in Laboratory Settings

Its observed effects on NO and PGE2 production suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Its cytotoxic activity against HeLa and WiDr cell growth suggests potential dose-dependent effects .

Metabolic Pathways

Its interaction with NF-κB suggests that it may play a role in the regulation of immune and inflammatory responses .

Transport and Distribution

Its observed effects on cellular function suggest that it may interact with transporters or binding proteins .

Subcellular Localization

Its interaction with NF-κB, a protein complex that resides in the cytoplasm of the cell, suggests that it may localize to this region .

準備方法

Synthetic Routes and Reaction Conditions: Pratol can be synthesized through various chemical routes. One common method involves the methylation of 7-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as Trifolium pratense. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate this compound in high purity .

化学反応の分析

反応の種類: プラトルは、以下のようなさまざまな種類の化学反応を起こします。

酸化: プラトルは、酸化されてキノンを生成できます。

還元: 還元反応により、プラトルは対応するジヒドロフラボンに変換できます。

置換: プラトルは、特にヒドロキシル基で求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を酸性条件下で用います。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用います。

置換: 塩基存在下でハロゲン化アルキルなどの求核試薬を用います。

主な生成物:

酸化: キノン。

還元: ジヒドロフラボン。

置換: アルキル化フラボン。

類似化合物との比較

プラトルは、以下のような他のフラボノイドと比較されます。

ケルセチン: ヒドロキシル化フラボノイドですが、4位にメトキシ基がありません。

ケンフェロール: 類似の構造ですが、ヒドロキシル基が異なる位置にあります。

ルテオリン: 5位と7位にヒドロキシル基を持っていますが、メトキシ基がありません。

独自性: プラトルのヒドロキシル基とメトキシ基のユニークな組み合わせは、特にメラニン生成と抗炎症作用において、その独特の生物活性に貢献しています .

特性

IUPAC Name |

7-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVXWIUVAILQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197587 | |

| Record name | Pratol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-24-1 | |

| Record name | Pratol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pratol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pratol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pratol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU5R959MO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

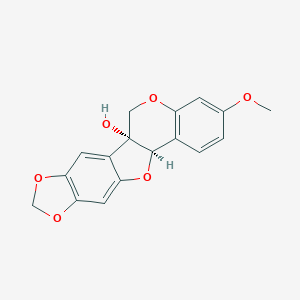

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。